molecular formula C12H10O2S B1305090 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde CAS No. 38401-67-1

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B1305090
CAS No.: 38401-67-1
M. Wt: 218.27 g/mol
InChI Key: ODLOZSNXTQAWGQ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C12H10O2S and a molecular weight of 218.27 g/mol . This compound features a thiophene ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 2-position. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: 5-(4-Methoxyphenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(4-Methoxyphenyl)thiophene-2-methanol.

    Substitution: 5-(4-Methoxyphenyl)-3-bromothiophene-2-carbaldehyde.

Scientific Research Applications

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function. The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)thiophene-2-carbaldehyde
  • 5-(Methylthio)thiophene-2-carbaldehyde
  • 5-Cyclohexylthiophene-2-carbaldehyde

Uniqueness

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds with desired electronic characteristics, such as those used in organic electronics .

Biological Activity

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables that highlight its pharmacological significance.

Chemical Structure and Properties

This compound features a thiophene ring fused with a methoxy-substituted phenyl group and an aldehyde functional group. This unique structure contributes to its diverse biological activities, making it a valuable target for drug discovery.

Synthesis of this compound

The compound can be synthesized through various methods involving the condensation of thiophene derivatives with aldehydes or ketones. Recent studies have focused on optimizing synthetic routes to enhance yield and purity, which are critical for biological evaluations.

Antimicrobial Activity

Recent research has explored the antimicrobial properties of thiophene-based compounds, including this compound. A study demonstrated that related thiophene derivatives exhibited significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus and Candida albicans . The antimicrobial efficacy was assessed using the broth microdilution method, revealing minimum inhibitory concentration (MIC) values that indicate potent activity against specific strains.

CompoundTarget PathogenMIC (µg/ml)
Compound AS. aureus2-4
Compound BE. coli8-16
This compoundC. albicansTBD

Anti-inflammatory Activity

Thiophene derivatives are recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway, has been documented . The structural features of thiophenes contribute to their interaction with these enzymes, enhancing their therapeutic potential in treating inflammatory diseases.

Study on Enzyme Inhibition

A case study investigated the inhibitory effects of various substituted thiophenes on the enzyme ALOX15, which plays a role in arachidonic acid metabolism. The study utilized molecular docking simulations to predict binding affinities and elucidate structure-activity relationships. The results indicated that the presence of the methoxy group significantly influenced the binding efficiency and selectivity of the inhibitors .

Key Findings:

  • The IC50 values for enzyme inhibition varied significantly based on structural modifications.
  • Binding studies suggested that spatial orientation of substituents was crucial for optimal enzyme interaction.

Structure-Activity Relationship (SAR)

The SAR analysis of thiophene derivatives indicates that modifications to the phenyl ring can enhance biological activity. The methoxy substitution at the para position is particularly effective in increasing potency against microbial targets and improving anti-inflammatory effects .

Properties

IUPAC Name

5-(4-methoxyphenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLOZSNXTQAWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383955
Record name 5-(4-methoxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38401-67-1
Record name 5-(4-methoxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-bromothiophene-2-carbaldehyde (1 g, 5.2 mmol) in toluene (40 mL) and ethanol (20 mL) was added (4-methoxyphenyl)boronic acid (1.59 g, 10.4 mmol), 2M Na2CO3 (14.7 mL), and Pd(PPh3)4 (60 mg, 0.05 mmol). The reaction was purged with argon and heated at 60° C. for about 5 h. The reaction mixture was concentrated, diluted with water (100 mL), and extracted with ethyl acetate (2×200 mL). The combined organic extracts were washed with brine solution (20 mL), the organic layer was dried over Na2SO4 and concentrated under vacuum to obtain crude product. The crude product was purified by flash chromatography (silica gel, 60-120μ) using 10% ethyl acetate in hexane eluent to afford 5-(4-methoxyphenyl)thiophene-2-carbaldehyde as off white solid (1 g, 87.7% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.85 (s, 1H), 7.97 (d, 1H), 7.73 (d, 2H), 7.61 (d, 1H), 7.02 (d, 2H), 3.98 (s, 3H); LC-MS m/z calcd for [M+H]+ 219.04. found 219.3.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared from 5-bromo-thiophene-2-carbaldehyde (2.0 g, 10.5 mmol) and (4-methoxyphenyl) boronic acid (1.6 g, 11 mmol) using the procedure of Example 159, step 1 with 82% yield (1.9 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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